trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride
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Overview
Description
trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride: is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a cyclohexylamine core with a trifluoroethoxy group attached, making it an interesting subject for chemical and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride typically involves the nucleophilic substitution of a suitable precursor. One common method includes the reaction of cyclohexylamine with 2,2,2-trifluoroethanol under acidic conditions to form the desired product. The reaction is usually carried out in the presence of a strong acid like hydrochloric acid to facilitate the formation of the hydrochloride salt.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield trifluoroethoxy-cyclohexanone, while reduction could produce trifluoroethoxy-cyclohexanol.
Scientific Research Applications
Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be employed in studies involving enzyme inhibition and protein interactions.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism by which trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride exerts its effects involves interactions with molecular targets such as enzymes and receptors. The trifluoroethoxy group enhances the compound’s ability to penetrate biological membranes, allowing it to reach intracellular targets. Once inside the cell, it can modulate specific pathways, leading to desired biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,2,2-Trifluoroethoxy)-aniline
- 2,2,2-Trifluoroethanol
- Cyclohexylamine
Uniqueness
Trans-4-(2,2,2-Trifluoro-ethoxy)-cyclohexylamine hydrochloride stands out due to its unique combination of a cyclohexylamine core and a trifluoroethoxy group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C8H15ClF3NO |
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Molecular Weight |
233.66 g/mol |
IUPAC Name |
4-(2,2,2-trifluoroethoxy)cyclohexan-1-amine;hydrochloride |
InChI |
InChI=1S/C8H14F3NO.ClH/c9-8(10,11)5-13-7-3-1-6(12)2-4-7;/h6-7H,1-5,12H2;1H |
InChI Key |
SZAHPBJKXBNRAX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCC1N)OCC(F)(F)F.Cl |
Origin of Product |
United States |
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